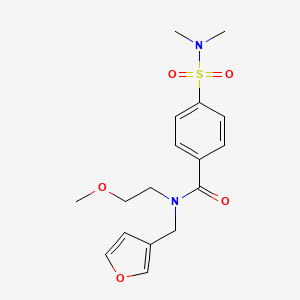
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are important in medicinal chemistry and have been used in the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves a two-step process using morpholine as a catalyst . The structures of the synthesized molecules are confirmed by their spectral IR, 1H NMR, and 13C NMR data .Chemical Reactions Analysis
Thiadiazole derivatives, including “2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide”, can undergo various chemical reactions. For instance, amides can be synthesized from amides, carboxylic acids, acyl halides, and acid anhydrides . They can also be hydrolyzed under acidic or basic conditions .Aplicaciones Científicas De Investigación
Antifungal Activity
Thiadiazole derivatives, including “2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide”, have been studied for their potential antifungal properties . These compounds can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This makes them promising candidates for the development of new antifungal agents .
Antioxidant Activity
In addition to their antifungal properties, thiadiazole derivatives have also been evaluated for their antioxidant activities . The presence of the thiadiazole ring in these compounds could potentially enhance their antioxidant properties .
Antitubercular Activity
Thiadiazole derivatives have been evaluated for their antitubercular activities . The molecular docking study has been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans to understand the binding affinity and binding interactions of enzyme and synthesized derivatives .
Anticancer Activity
Thiadiazole derivatives have shown promising results in in vitro and in vivo cancer models . For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, a compound similar to “2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide”, has been found to inhibit Abl kinase, a protein associated with certain types of cancer .
Drug Development
Due to their broad spectrum of biological activities, thiadiazole derivatives are considered valuable scaffolds in drug development . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .
Computational Study
Thiadiazole derivatives have been used in in silico computational studies to rationalize observed biological activity data . These studies can provide valuable insights into the structural requirements for the development of novel therapeutic agents .
Mecanismo De Acción
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .
Mode of Action
The ability of thiadiazole derivatives to cross cellular membranes and interact with biological targets suggests that they may bind to these targets and induce changes in cellular function .
Biochemical Pathways
Given the broad biological activities of thiadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s known that thiadiazole derivatives, due to their mesoionic nature, can cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound could potentially have similar effects.
Direcciones Futuras
Thiadiazole derivatives, including “2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide”, have shown potential in the treatment of type 2 diabetes . Future research could focus on optimizing the synthesis process, exploring other potential therapeutic applications, and conducting clinical trials to assess their safety and efficacy in humans.
Propiedades
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-3-2-4-8(5-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBPMDZCAMJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796548.png)
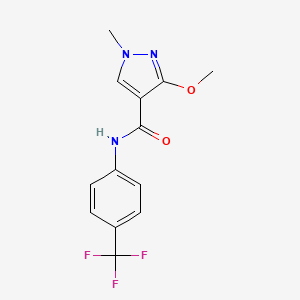
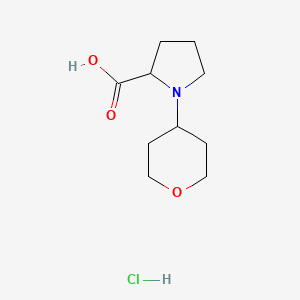
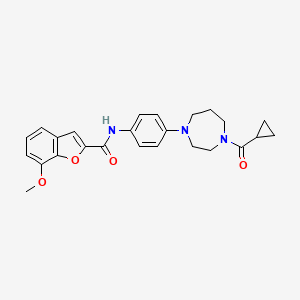
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
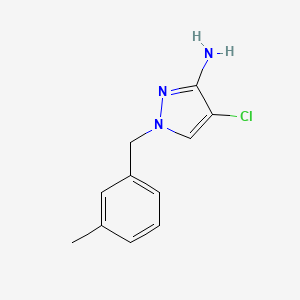
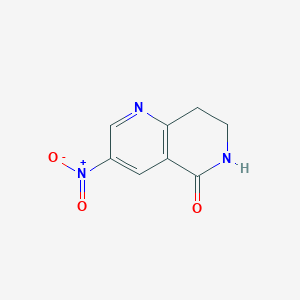
![2-[2-(benzylamino)-2-oxoethyl]-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2796562.png)
![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)
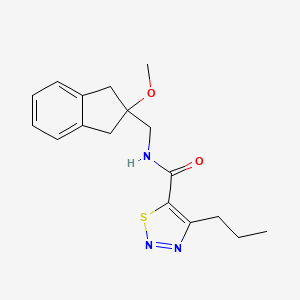

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)
![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)
